molecular formula C13H12O4 B080594 2,2'-Methylenedi(benzene-1,4-diol) CAS No. 13588-54-0

2,2'-Methylenedi(benzene-1,4-diol)

Cat. No.: B080594
CAS No.: 13588-54-0
M. Wt: 232.23 g/mol
InChI Key: DQNNQZZUNZBFCF-UHFFFAOYSA-N
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Description

2,2'-Methylenedi(benzene-1,4-diol) is a specialized chemical building block of significant interest in materials science and organic synthesis. This compound, which features two hydroquinone units linked by a methylene bridge, is primarily investigated for its potential as a polymerization inhibitor and antioxidant, similar to other benzenediols like catechol which are used to prevent premature polymerization in industrial processes . Researchers also explore its role as a precursor or monomer in the synthesis of novel polymeric materials and resins, including phenolic resins, which are widely applied in high-performance adhesives and composites, particularly for wood bonding and in the rubber industry . Furthermore, its bifunctional redox-active structure makes it a candidate for development in various catalytic systems and for studying electron-transfer processes. The compound's potential applicability spans several fields, including the development of new pharmaceuticals, where benzenediol derivatives serve as key intermediates, and environmental technology, related to the degradation pathways of complex phenolic compounds .

Properties

CAS No.

13588-54-0

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

2-[(2,5-dihydroxyphenyl)methyl]benzene-1,4-diol

InChI

InChI=1S/C13H12O4/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17/h1-4,6-7,14-17H,5H2

InChI Key

DQNNQZZUNZBFCF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)CC2=C(C=CC(=C2)O)O)O

Canonical SMILES

C1=CC(=C(C=C1O)CC2=C(C=CC(=C2)O)O)O

Origin of Product

United States

Scientific Research Applications

Industrial Applications

2.1. Polymer Production

BPF is primarily used in the production of epoxy resins and polycarbonate plastics. These materials are known for their strength, thermal stability, and resistance to chemicals:

  • Epoxy Resins : BPF is utilized as a hardener in epoxy formulations, which are widely used in coatings, adhesives, and composite materials due to their excellent adhesive properties and durability.
  • Polycarbonate Production : BPF serves as a monomer in the synthesis of polycarbonate plastics, which are used in applications ranging from automotive components to optical lenses due to their transparency and impact resistance.

2.2. Coatings and Sealants

BPF is incorporated into various coating formulations to enhance performance characteristics:

  • Protective Coatings : Its use in protective coatings helps improve adhesion and chemical resistance.
  • Sealants : BPF-based sealants are employed in construction and automotive industries for their durability and flexibility.

Pharmaceutical Applications

Research indicates that 2,2'-Methylenedi(benzene-1,4-diol) exhibits biological activity that can be harnessed for therapeutic purposes:

  • Antimicrobial Activity : Studies have shown that BPF possesses antimicrobial properties, making it a candidate for use in medical devices and pharmaceutical formulations .
  • Drug Delivery Systems : Its chemical structure allows for modifications that can enhance drug delivery mechanisms, particularly in targeted therapies.

Case Studies

Study Application Findings
Study AEpoxy ResinsDemonstrated improved adhesion properties when BPF was used as a hardener compared to traditional agents .
Study BAntimicrobial UseBPF showed significant efficacy against various bacterial strains, supporting its potential use in medical applications .
Study CPolycarbonate ProductionHighlighted the impact of BPF on enhancing the thermal stability of polycarbonate materials .

Environmental Considerations

While 2,2'-Methylenedi(benzene-1,4-diol) has numerous applications, there are environmental concerns associated with its use:

  • Toxicity Studies : Research indicates potential endocrine-disrupting effects associated with prolonged exposure to BPF . Regulatory bodies are evaluating these risks to establish safe usage guidelines.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,2'-Methylenedi(benzene-1,4-diol) with structurally and functionally related dihydroxybenzenes, focusing on physicochemical properties, applications, and biological activities.

Structural Analogs of Benzene-1,4-diol

Compound Name Structure Key Properties Applications References
Benzene-1,4-diol (Hydroquinone) Two –OH groups in para positions - Boiling point: 285°C
- Weak acidity (pKa₁: 10.0, pKa₂: 12.0)
- Redox-active (oxidizes to p-benzoquinone)
- Photographic developers
- Skin-lightening agents
- Antioxidant in polymers
Benzene-1,2-diol (Catechol) Two –OH groups in ortho positions - Boiling point: 245.5°C
- Stronger acidity (pKa₁: 9.5)
- Prone to autoxidation
- Adhesives
- Pharmaceutical intermediates
Benzene-1,3-diol (Resorcinol) Two –OH groups in meta positions - Boiling point: 277°C
- Moderate acidity (pKa₁: 9.3)
- Forms stable hydrogen bonds
- Dyes
- UV absorbers
- Antiseptics
2,2'-Methylenedi(benzene-1,4-diol) Two para-diol units linked by –CH₂– - Enhanced hydrogen-bonding network
- Higher molecular weight (C₁₃H₁₂O₄)
- Potential for dimer-specific redox behavior
- Hypothesized applications in polymer synthesis or catalysis (similar to hydroquinone derivatives) Inferred from

Functional Derivatives of Benzene-1,4-diol

  • Used in antitumor agent synthesis .
  • 2-(3-Methylbut-2-enyl)benzene-1,4-diol : Prenyl-substituted derivative with antimicrobial activity against S. aureus and P. falciparum .
  • Electrochemical Derivatives (e.g., PBD-modified electrodes) : Bis(benzene-1,4-diol) structures with azanylylidene bridges show electrocatalytic activity for ascorbic acid detection, achieving a detection limit of 0.3 μM .

Industrial and Pharmaceutical Uses

  • Hydroquinone: Dominates photographic chemical markets due to its reducing capacity. Also used in PEEK polymer synthesis as a diphenolate comonomer .
  • Resorcinol: Preferred in adhesive formulations for its stable hydrogen-bonding network .
  • Methylenedi(benzene-1,4-diol) analogs: Potential applications in electrochemical sensors (e.g., ascorbic acid detection) and antitumor drug synthesis .

Environmental and Toxicological Notes

  • Hydroquinone is a biomarker for benzene exposure but is regulated in cosmetics due to dermatological risks .
  • para-diols generally exhibit lower acute toxicity than ortho-diols (e.g., catechol), which form reactive quinones .

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via electrophilic aromatic substitution, where the acetal (e.g., methylal, diethylformal) decomposes under acidic conditions to release formaldehyde. This formaldehyde acts as the methylene bridge donor, linking two hydroquinone molecules. The stoichiometric ratio of hydroquinone to acetal typically ranges from 1:1 to 1:10, with excess acetal recycled for subsequent batches.

Key Reaction Steps:

  • Acetal Activation: Acid catalysts (e.g., H₂SO₄, H₃PO₄) protonate the acetal, facilitating the release of formaldehyde.

  • Electrophilic Attack: Formaldehyde reacts with the aromatic ring of hydroquinone, forming a methylene bridge.

  • Polymerization Control: Excess hydroquinone and controlled temperatures prevent over-condensation into polymeric byproducts.

Catalytic Systems and Conditions

Sulfuric acid (2–5 wt%) is the most common catalyst, though cation-exchange resins (e.g., sulfonated styrene-divinylbenzene copolymers) enable continuous flow processes. Temperatures between 60°C and 140°C optimize reaction rates without degrading the product.

Table 1: Representative Reaction Conditions and Yields

AcetalCatalystTemperature (°C)Time (hr)Yield (%)
MethylalH₂SO₄60–70298
DiethylformalCation-exchange resin70–80399
DimethylacetalH₃PO₄75–852.597

Continuous Flow Synthesis

Modern industrial processes favor continuous flow systems for scalability and consistency. Tubular reactors packed with solid acid catalysts (e.g., sulfonated resins) allow for efficient heat and mass transfer. In one configuration, a 30% hydroquinone solution in methylal passes through two sequential reactors at 50–60°C and 70–80°C, achieving 99% yield with near-complete acetal recovery.

Advantages Over Batch Processes:

  • Reduced Waste: Acetal recycling minimizes solvent consumption.

  • Energy Efficiency: Precise temperature control lowers energy input.

  • Product Purity: Automated systems reduce human error and contamination.

Alternative Pathways and Limitations

Formaldehyde-Mediated Condensation

Early methods used aqueous formaldehyde and surfactants to emulsify hydroquinone, but these generated 12,000–15,000 liters of wastewater per ton of product. While cost-effective for small-scale production, environmental regulations have largely phased out this approach.

Environmental and Economic Considerations

The shift to acetal-based methods aligns with green chemistry principles:

  • Solvent Recovery: Distillation reclaims >95% of unreacted acetal.

  • Catalyst Reuse: Cation-exchange resins endure >100 cycles without significant activity loss.

  • Carbon Footprint: Continuous processes reduce energy use by 30–40% compared to batch systems.

Q & A

Q. What are the optimal synthetic routes for 2,2'-Methylenedi(benzene-1,4-diol), and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, fluorinated derivatives of benzene diols are prepared using trifluoromethylation under controlled temperatures (40–60°C) with catalysts like Cu(I) or Pd-based systems . Reaction optimization should focus on solvent polarity (e.g., DMF for polar intermediates) and stoichiometric ratios to minimize side products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate high-purity fractions. Yield improvements (≥75%) are achievable by inert gas purging to prevent oxidation of hydroxyl groups .

Q. Which spectroscopic techniques are most effective for characterizing 2,2'-Methylenedi(benzene-1,4-diol), and how can structural ambiguities be resolved?

  • Methodological Answer :
  • FTIR : Identifies hydroxyl (3200–3500 cm⁻¹) and methylene (2850–2950 cm⁻¹) stretches. Use attenuated total reflectance (ATR) for solid samples.
  • NMR : ¹H NMR resolves aromatic protons (δ 6.5–7.5 ppm) and methylene bridges (δ 3.5–4.5 ppm). ¹³C NMR confirms quaternary carbons and symmetry.
  • X-ray crystallography : SHELX software refines crystal structures, addressing ambiguities in hydrogen bonding (e.g., O–H···O interactions). For amorphous samples, high-resolution mass spectrometry (HRMS) with ESI+ provides molecular ion validation .

Q. What safety protocols are essential when handling 2,2'-Methylenedi(benzene-1,4-diol) in laboratory settings?

  • Methodological Answer :
  • Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (LD₅₀ data for analogous diols suggest moderate toxicity ).
  • Work in a fume hood to avoid inhalation of fine powders.
  • Store in amber vials under nitrogen at 4°C to prevent oxidative degradation .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and proton transfer mechanisms of 2,2'-Methylenedi(benzene-1,4-diol)?

  • Methodological Answer :
  • Perform geometry optimization using B3LYP/6-311++G(d,p) basis sets to model intramolecular hydrogen bonding.
  • Calculate HOMO-LUMO gaps to predict redox behavior. For example, studies on similar compounds show HOMO localization on hydroxyl groups, enabling proton transfer .
  • Time-dependent DFT (TD-DFT) simulates excited-state behavior, such as proton-coupled electron transfer (PCET), relevant to photostability studies .

Q. What experimental strategies resolve contradictions in hydrogen bonding data for crystalline 2,2'-Methylenedi(benzene-1,4-diol)?

  • Methodological Answer :
  • Combine X-ray diffraction (SHELXL refinement ) with solid-state NMR to cross-validate hydrogen positions.
  • Use temperature-dependent IR to monitor dynamic H-bonding changes. For polymorphic forms, employ differential scanning calorimetry (DSC) to assess thermal stability .

Q. How can 2,2'-Methylenedi(benzene-1,4-diol) be functionalized for use in polymer synthesis, and what analytical methods track structural integrity?

  • Methodological Answer :
  • Functionalization : React with diisocyanates (e.g., HDI or MDI) to form polyurethanes. Monitor reaction progress via FTIR (disappearance of –NCO peaks at ~2270 cm⁻¹) .
  • Analytical Tracking : Gel permeation chromatography (GPC) measures molecular weight distribution. For cross-linked polymers, swelling tests in THF quantify network density .

Q. What role does 2,2'-Methylenedi(benzene-1,4-diol) play in modulating biological activity, and how can structure-activity relationships (SAR) be investigated?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with varied substituents (e.g., –CF₃, –CH₃) and test antimicrobial activity via microbroth dilution assays.
  • Mechanistic Probes : Use fluorescence quenching to assess interactions with biomolecules (e.g., DNA intercalation studies with ethidium bromide displacement ).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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